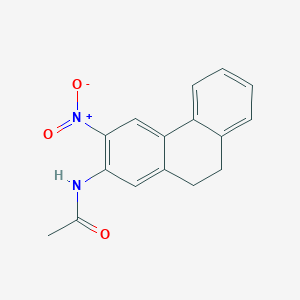
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, commonly known as NPD, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. NPD belongs to the class of nitrophenanthrene derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of NPD involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. NPD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. NPD has also been found to inhibit angiogenesis by reducing the expression of VEGF and MMP-2.
Efectos Bioquímicos Y Fisiológicos
NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. NPD has been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, while reducing the levels of reactive oxygen species. In addition, NPD has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPD has several advantages for lab experiments, including its ease of synthesis and purity. However, NPD has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. In addition, the toxicity of NPD needs to be carefully evaluated before its use in in vivo studies.
Direcciones Futuras
There are several potential future directions for the study of NPD. One direction is to investigate the potential therapeutic applications of NPD in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method of NPD to improve its solubility and stability. Furthermore, the toxicity of NPD needs to be further evaluated to determine its safety profile for clinical use.
Conclusion:
In conclusion, N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, or NPD, is a synthetic compound that has been studied extensively for its potential therapeutic applications. NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. However, the limitations of NPD need to be carefully evaluated before its use in in vivo studies. Further research is needed to explore the potential therapeutic applications of NPD in various diseases and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of NPD involves the condensation of 3-nitroacetophenone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield NPD. The purity of NPD can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
NPD has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. NPD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, NPD has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
18264-87-4 |
|---|---|
Nombre del producto |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-8-12-7-6-11-4-2-3-5-13(11)14(12)9-16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Clave InChI |
KQJWZWAUUCXMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
Sinónimos |
N-(9,10-Dihydro-3-nitrophenanthren-2-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



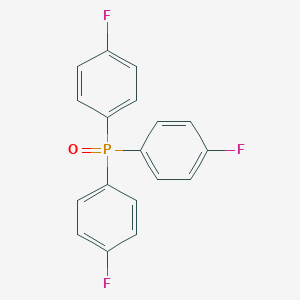
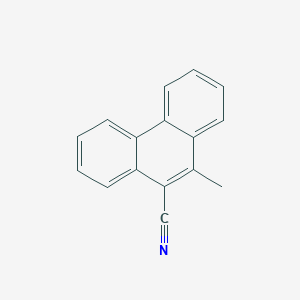
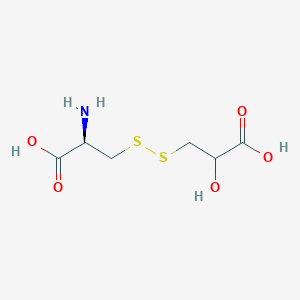
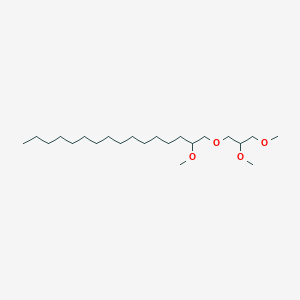
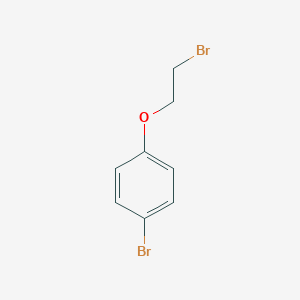
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
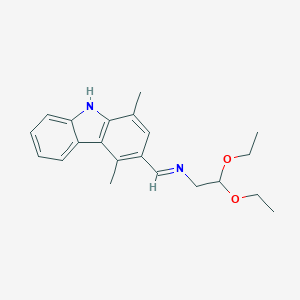
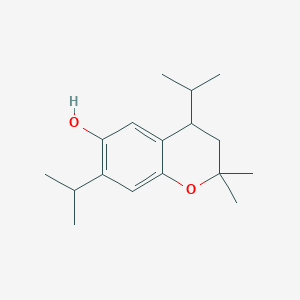
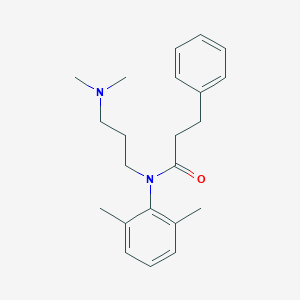
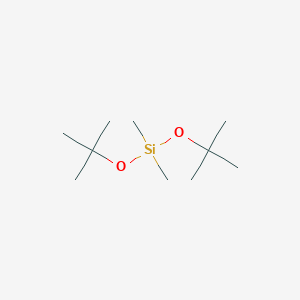
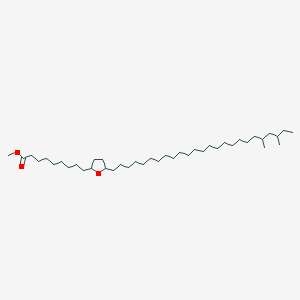
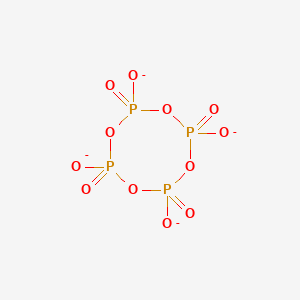
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)